molecular formula C18H16N2 B2365659 3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline CAS No. 1368009-00-0

3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline

Cat. No.: B2365659
CAS No.: 1368009-00-0
M. Wt: 260.34
InChI Key: JROIWOCCDQCIPZ-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline moiety fused with a dihydroisoquinoline ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline is unique due to its specific fusion of the quinoline and dihydroisoquinoline rings, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-2-7-16-13-20(10-9-14(16)5-1)17-11-15-6-3-4-8-18(15)19-12-17/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIWOCCDQCIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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